4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine
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Overview
Description
4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine is a chemical compound that features a piperidine ring substituted with a tetrazole ring containing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Piperidine: The final step involves coupling the tetrazole derivative with piperidine under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique structural properties of the compound make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)piperidine: Lacks the tetrazole ring but shares the trifluoromethyl group and piperidine structure.
5-(trifluoromethyl)-1H-tetrazole: Contains the tetrazole ring and trifluoromethyl group but lacks the piperidine moiety.
1-(trifluoromethyl)-1H-tetrazole-5-amine: Similar structure with an amine group instead of the piperidine ring.
Uniqueness
4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine is unique due to the combination of the trifluoromethyl group, tetrazole ring, and piperidine moiety. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10F3N5 |
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Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-[5-(trifluoromethyl)tetrazol-1-yl]piperidine |
InChI |
InChI=1S/C7H10F3N5/c8-7(9,10)6-12-13-14-15(6)5-1-3-11-4-2-5/h5,11H,1-4H2 |
InChI Key |
GPOWJTYNRDXQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=NN=N2)C(F)(F)F |
Origin of Product |
United States |
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